molecular formula C10H19NO B14888053 (hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol

(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol

Cat. No.: B14888053
M. Wt: 169.26 g/mol
InChI Key: JNKDRQRKXJKBNP-UHFFFAOYSA-N
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Description

(Hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol: is a heterocyclic compound that features a unique structure combining a pyrrolo and azepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the desired heterocyclic ring system. For example, a three-component reaction involving ethyl trifluoropyruvate, methyl ketones, and ethylenediamine or 1,3-diaminopropane can be used to synthesize related compounds .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (Hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(Hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: (Hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol is unique due to its specific ring system and functional groups, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1,2,3,5,6,7,8,9-octahydropyrrolo[1,2-a]azepin-9a-ylmethanol

InChI

InChI=1S/C10H19NO/c12-9-10-5-2-1-3-7-11(10)8-4-6-10/h12H,1-9H2

InChI Key

JNKDRQRKXJKBNP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCN2CC1)CO

Origin of Product

United States

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